molecular formula C15H25NO4S B603030 [(4-Butoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine CAS No. 1246823-92-6

[(4-Butoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine

Cat. No.: B603030
CAS No.: 1246823-92-6
M. Wt: 315.4g/mol
InChI Key: NPHGHPAPWAZQQI-UHFFFAOYSA-N
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Description

[(4-Butoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Butoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

    Introduction of the Butoxy Group: This can be achieved through an etherification reaction where a butanol derivative reacts with the benzenesulfonamide.

    Addition of the Hydroxymethyl Group: This step involves the reaction of a suitable aldehyde or alcohol with the benzenesulfonamide to introduce the hydroxymethyl group.

    Methylation: The final step involves the methylation of the benzenesulfonamide core to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents would be carefully controlled to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(4-Butoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkoxy or amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial agent due to its sulfonamide core.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-Butoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt essential biochemical pathways, resulting in antimicrobial or other biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-[1-(hydroxymethyl)propyl]-3-isopropylbenzenesulfonamide
  • 4-butoxy-N-[1-(hydroxymethyl)propyl]-3-ethylbenzenesulfonamide

Comparison

Compared to similar compounds, [(4-Butoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is unique due to its specific substitution pattern on the benzenesulfonamide core. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1246823-92-6

Molecular Formula

C15H25NO4S

Molecular Weight

315.4g/mol

IUPAC Name

4-butoxy-N-(1-hydroxybutan-2-yl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C15H25NO4S/c1-4-6-9-20-15-8-7-14(10-12(15)3)21(18,19)16-13(5-2)11-17/h7-8,10,13,16-17H,4-6,9,11H2,1-3H3

InChI Key

NPHGHPAPWAZQQI-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(CC)CO)C

Origin of Product

United States

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